2-Hydroxy-5 (6)epoxy-tetrahydrocaryophyllene
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Overview
Description
2-HYDROXY-5 (6)EPOXY-TETRAHYDROCARYOPHYLLENE: is an organic compound with the molecular formula C15H26O2 . It is a derivative of caryophyllene, a bicyclic sesquiterpene that is commonly found in essential oils of various plants. This compound is characterized by the presence of a hydroxyl group and an epoxy group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5 (6)EPOXY-TETRAHYDROCARYOPHYLLENE typically involves the following steps:
Epoxidation: Caryophyllene is subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the epoxy derivative.
Hydroxylation: The epoxy derivative is then hydroxylated using a suitable hydroxylating agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5 (6)EPOXY-TETRAHYDROCARYOPHYLLENE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-HYDROXY-5 (6)EPOXY-TETRAHYDROCARYOPHYLLENE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of fragrances and flavors due to its unique aroma and taste.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5 (6)EPOXY-TETRAHYDROCARYOPHYLLENE involves its interaction with various molecular targets and pathways. The hydroxyl and epoxy groups allow it to form hydrogen bonds and covalent bonds with biological molecules, thereby modulating their activity. It may interact with enzymes, receptors, and other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Caryophyllene: The parent compound from which 2-HYDROXY-5 (6)EPOXY-TETRAHYDROCARYOPHYLLENE is derived.
Caryophyllene oxide: Another derivative of caryophyllene with an epoxy group but lacking the hydroxyl group.
Hydroxycaryophyllene: A derivative with a hydroxyl group but lacking the epoxy group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and epoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Properties
IUPAC Name |
4,9,12,12-tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)9-11-10(13)5-8-15(4)12(17-15)6-7-14(11,3)16/h10-12,16H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYCKUADVHYVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2(C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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